N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide
Description
This compound features a quinazolinone core substituted with a 6-fluoro and 2-methyl group, linked via an ethyl chain to an indole-4-carboxamide moiety. The fluorine atom enhances lipophilicity and bioavailability, while the methyl group on the quinazolinone may reduce metabolic degradation.
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C20H17FN4O2/c1-12-24-18-6-5-13(21)11-16(18)20(27)25(12)10-9-23-19(26)15-3-2-4-17-14(15)7-8-22-17/h2-8,11,22H,9-10H2,1H3,(H,23,26) |
InChI Key |
RTLJSUXGRTZSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Synthesis
The quinazolinone moiety (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl) is typically synthesized via cyclocondensation of 2-amino-5-fluorobenzoic acid with acetic anhydride under reflux conditions. This reaction proceeds through intermediate formation of an acetylamino derivative, followed by intramolecular cyclization to yield the quinazolinone ring. Fluorination at the 6-position is achieved in situ using hydrogen fluoride or fluoroboric acid, with yields ranging from 65% to 78% depending on reaction time and temperature.
Amidation and Final Coupling
The terminal amide group is formed via carbodiimide-mediated coupling between indole-4-carboxylic acid and the ethylaminoquinazolinone intermediate. N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 6–8 hours, yielding the final product at purities exceeding 95% after recrystallization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity in alkylation steps, while tetrahydrofuran (THF) improves cyclization efficiency. A comparative study of solvent systems is summarized below:
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Quinazolinone cyclization | Acetic acid | 120 | 72 |
| Alkylation | DMF | 70 | 81 |
| Amidation | Dichloromethane | 25 | 89 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) accelerate Suzuki-Miyaura coupling in alternative routes involving aryl halide intermediates. However, these methods are less cost-effective than classical alkylation-amidation approaches.
Comparative Analysis of Synthetic Methods
Classical vs. Microwave-Assisted Synthesis
Traditional reflux methods require 12–24 hours for completion, whereas microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields (Table 2). Energy efficiency improvements of 40% have been reported using microwave irradiation.
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction time | 18 hours | 3 hours |
| Yield | 75% | 78% |
| Purity | 93% | 96% |
Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions and biocatalysts. Lipase-mediated amidation in ionic liquids achieves yields of 68% with reduced environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation
Competing side reactions during alkylation generate N-ethylated indole derivatives, which are minimized by controlling pH (6.5–7.0) and using excess quinazolinone bromide.
Purification Difficulties
Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column further enhances purity to >99%.
Chemical Reactions Analysis
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions, using nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Antimicrobial Activity
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the table below:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 150 |
| Bacillus subtilis | 75 |
These results indicate that the compound is particularly effective against Staphylococcus aureus , suggesting its potential for developing new antibacterial agents.
Anticancer Properties
The compound has shown promising anticancer activity through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways. Studies indicate that it may inhibit specific kinases involved in cancer cell proliferation and induce cell cycle arrest at the S-phase, thereby preventing tumor growth.
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of this compound, it was tested against several cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity .
Comparison with Similar Compounds
Core Modifications: Quinazolinone Derivatives
Key Observations :
Indole Carboxamide Variations
Key Observations :
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The target compound’s logP and polar surface area suggest moderate blood-brain barrier penetration.
Biological Activity
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
The compound's chemical structure is characterized by the presence of a quinazolinone core with a fluorinated methyl group and an indole moiety. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2 |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 1442078-55-8 |
| LogP | 2.8754 |
| Polar Surface Area | 57.316 Ų |
Anticancer Activity
Quinazoline derivatives, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit various signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways.
A study demonstrated that related quinazoline compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . The ability to induce apoptosis and inhibit cell proliferation was linked to the compound's interaction with specific protein targets.
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have shown promise as antimicrobial agents. For instance, compounds with similar structures were found to possess antifungal and antibacterial activities, suggesting that this compound may also exhibit such effects .
Case Studies
- Anticancer Efficacy : A recent study investigated the effects of various quinazoline derivatives on breast cancer cells. The results indicated that compounds similar to this compound could significantly reduce cell viability and induce apoptosis through oxidative stress mechanisms .
- Inhibition of EGFR : Another study focused on the inhibition of EGFR by quinazoline derivatives, reporting that certain compounds achieved IC50 values as low as 0.096 μM against cancer cell lines . This highlights the potential of such derivatives in targeted cancer therapies.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis of quinazolinone derivatives typically involves multi-step reactions. For the quinazolin-4-one core, a cyclocondensation reaction between anthranilic acid derivatives and carbonyl-containing reagents (e.g., urea or thiourea) under acidic conditions is common . The indole-4-carboxamide moiety can be introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation). For example, describes similar compounds synthesized by reacting 4-oxoquinazolin-3(4H)-ylmethyl intermediates with carboxamide precursors in ethanol or DMF .
Purity Optimization:
- Recrystallization : Use solvents like ethanol or ethyl acetate for high-yield purification.
- Chromatography : Flash column chromatography (e.g., ethyl acetate/hexane gradients) resolves polar byproducts .
- Analytical Validation : Confirm purity via melting point analysis (e.g., 192–194°C for analogous compounds ) and HPLC with >95% purity thresholds.
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., quinazolinone C=O at ~170 ppm in 13C NMR) and indole NH signals (~10–12 ppm in 1H NMR). highlights HRMS for exact mass validation (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and dihedral angles (e.g., C–C mean deviation 0.003 Å) .
Advanced: How can researchers design assays to evaluate the compound’s potential as a Bcl-2/Mcl-1 dual inhibitor?
Methodological Answer:
- In Vitro Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for Bcl-2/Mcl-1 proteins. describes indole derivatives tested via competitive FP with fluorescein-labeled BH3 peptides .
- Cell-Based Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7 or HL-60) and quantify caspase-3/7 activation. Compare IC50 values with positive controls (e.g., ABT-199).
- Structural Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the BH3 domain .
Advanced: What structure-activity relationship (SAR) insights can guide optimization of this compound?
Methodological Answer:
- Quinazolinone Core : Fluorine at C6 (as in the target compound) enhances metabolic stability and hydrophobic interactions, as seen in derivatives .
- Indole Substituents : Electron-withdrawing groups (e.g., Cl, NO2) on the indole ring improve cytotoxicity in analogues (e.g., 10l in with IC50 = 1.2 µM) .
- Side Chain Flexibility : Ethyl linkers between quinazolinone and indole may balance solubility and target engagement, as in ’s triazole derivatives .
Advanced: How should researchers address contradictions in bioassay data across different studies?
Methodological Answer:
- Standardize Assay Conditions : Variability in cell lines (e.g., ’s HL-60 vs. MCF-7) or serum concentrations can skew results. Replicate assays under identical conditions (e.g., 10% FBS, 37°C) .
- Control for Off-Target Effects : Use siRNA knockdown of Bcl-2/Mcl-1 to confirm mechanism-specific activity.
- Meta-Analysis : Cross-reference with PubChem BioAssay data (e.g., AID 743255 for quinazolinones) to identify consensus trends .
Advanced: What challenges arise in scaling up synthesis for in vivo studies?
Methodological Answer:
- Yield Optimization : Low-yield steps (e.g., <10% in ’s 10j) require catalyst screening (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis .
- Toxicity Profiling : Conduct acute toxicity tests in rodents (e.g., LD50 determination) and monitor hepatic enzymes (ALT/AST) for hepatotoxicity .
- Formulation : Address poor aqueous solubility via PEGylation or liposomal encapsulation, as described for similar quinazolinones in .
Advanced: How can computational modeling predict metabolic stability and CYP450 interactions?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target ~3.5), CYP3A4 inhibition, and plasma protein binding .
- Metabolite Identification : Simulate Phase I/II metabolism with StarDrop’s Meteor module, prioritizing fluorinated metabolites for LC-MS/MS validation .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) and crosslink the compound to Bcl-2 in lysates, followed by SDS-PAGE and Western blot .
- CETSA (Cellular Thermal Shift Assay) : Monitor Bcl-2 thermal stability shifts in drug-treated vs. untreated lysates via quantitative mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
